molecular formula C8H13NO4 B573091 (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid CAS No. 1292324-46-9

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B573091
CAS No.: 1292324-46-9
M. Wt: 187.195
InChI Key: UBOXHZAFNUHWPR-LURJTMIESA-N
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Description

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound, which may have different biological activity.

    2-(3-(methoxycarbonyl)pyrrolidin-1-yl)propanoic acid: A similar compound with a propanoic acid group instead of an acetic acid group.

Uniqueness

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a methoxycarbonyl group. These structural features contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[(3S)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXHZAFNUHWPR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744448
Record name [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292324-46-9
Record name [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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